

Pharmacokinetic Profile of Micronized Glyburide in Glucovance: A Technical Guide

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Compound of Interest

Compound Name: *Glucovance*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of the micronized glyburide component within the fixed-dose combination product, **Glucovance**. **Glucovance** combines micronized glyburide and metformin hydrochloride to leverage their complementary mechanisms of action for the management of type 2 diabetes. This document summarizes key pharmacokinetic parameters, details the experimental protocols from pivotal bioequivalence studies, and visualizes relevant pathways and workflows to support further research and development in this area.

I. Executive Summary

Glucovance is a fixed-dose combination of micronized glyburide and metformin hydrochloride. The micronized formulation of glyburide is designed to enhance its dissolution and absorption, leading to improved bioavailability compared to non-micronized forms.^{[1][2]} Clinical studies have demonstrated that while the metformin component of **Glucovance** is bioequivalent to co-administered metformin, the glyburide component is not bioequivalent to co-administered non-micronized glyburide (Micronase®). Specifically, the systemic exposure (AUC) to glyburide is higher with **Glucovance**.^{[3][4][5][6][7]} The co-administration of **Glucovance** with food has a notable impact on the rate of glyburide absorption, significantly shortening the time to reach maximum plasma concentration (T_{max}), while having a minimal effect on the peak concentration (C_{max}) and overall exposure (AUC).

II. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the micronized glyburide component of **Glucovance**, based on data from bioequivalence studies comparing it to the co-administration of Micronase® and metformin.

Table 1: Bioavailability of Glyburide Component in **Glucovance** vs. Co-Administered Micronase® and Metformin

Formulation	Glyburide Dose	Metformin Dose	Mean AUC (% increase vs. co-administered)	Bioequivalence Status
Glucovance	2.5 mg	500 mg	18% higher[4][5][6][7]	Not Bioequivalent[3][4][5][6][7]
Glucovance	5 mg	500 mg	7% higher[4][5][6][7]	Not Bioequivalent[3][4][5][6][7]

Table 2: Pharmacokinetic Parameters of the Glyburide Component of **Glucovance** (5 mg/500 mg) with and without Food

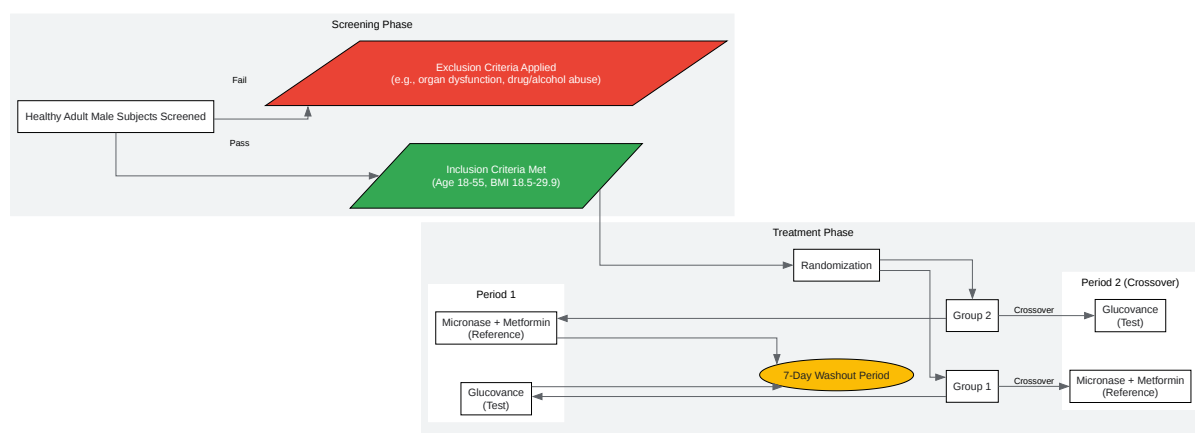
Parameter	Fasting State	With Food
Cmax	~10% higher than co-administered Micronase®	No significant effect[8]
Tmax	7.5 hours[8]	2.75 hours[8]
AUC	7% higher than co-administered Micronase®	No significant effect[8]
Half-life (t _{1/2})	Approximately 10 hours	Approximately 10 hours

III. Experimental Protocols

The pharmacokinetic data presented above were primarily derived from randomized, two-way crossover bioequivalence studies conducted in healthy adult male subjects. The general protocol for these studies is outlined below.

A. Study Design

A typical bioequivalence study for **Glucovance** follows a randomized, two-way crossover design.



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Figure 1: Bioequivalence Study Workflow

B. Subject Population

- Inclusion Criteria: Healthy male adult subjects between the ages of 18 and 55 with a Body Mass Index (BMI) between 18.5 and 29.9 kg/m². Subjects were in good health as determined by medical history and laboratory tests.[9]
- Exclusion Criteria: Subjects with a history of significant organ dysfunction, drug or alcohol abuse, hypersensitivity to metformin or sulfonylureas, or those who had recently donated blood or participated in another clinical trial were excluded.[9]

C. Dosing and Administration

Subjects were typically required to fast for at least 10 hours prior to drug administration. A single dose of the test product (**Glucovance**) or the reference products (co-administered Micronase® and metformin) was administered.

D. Blood Sampling

Blood samples were collected at predetermined intervals to characterize the pharmacokinetic profile. A typical, comprehensive sampling schedule is as follows: pre-dose (0 hours), and then at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[9]

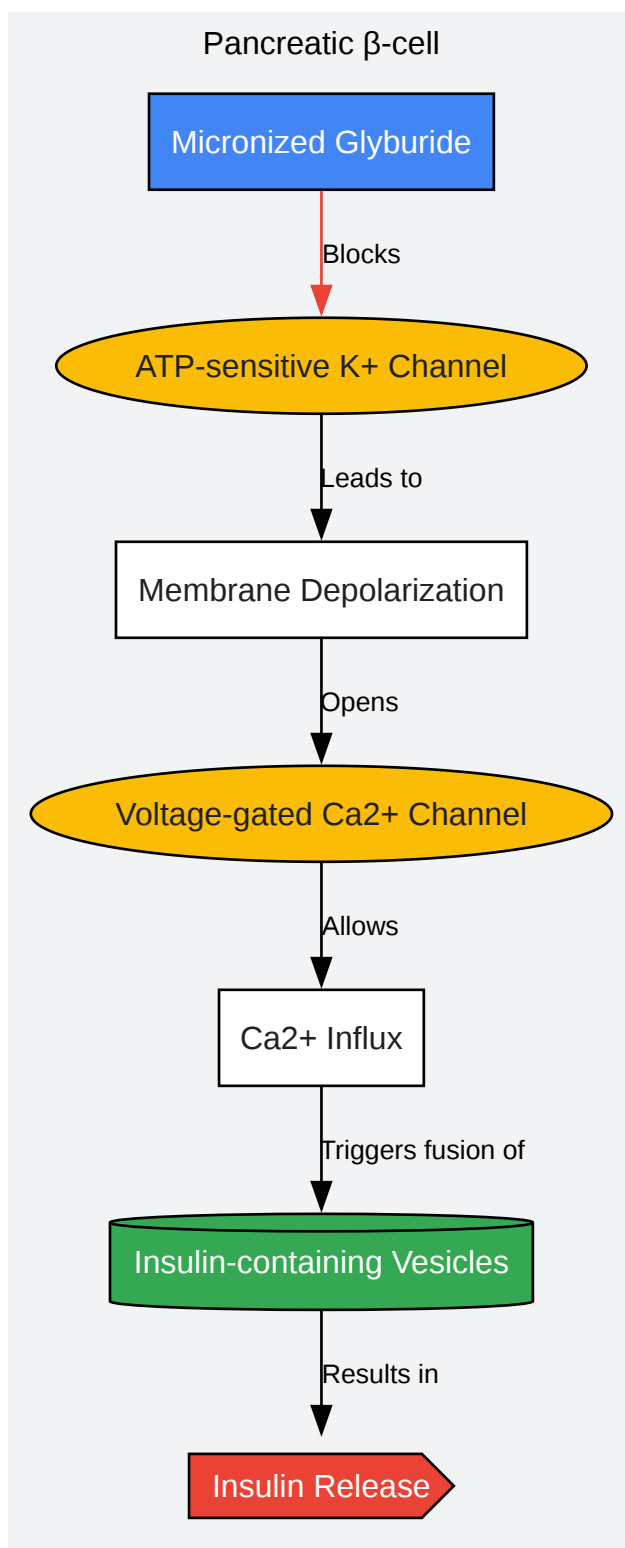
E. Analytical Methodology

Plasma concentrations of glyburide were typically determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

IV. Signaling Pathways and Logical Relationships

A. Glyburide Mechanism of Action

Glyburide, a sulfonylurea, stimulates insulin release from pancreatic β -cells by blocking ATP-sensitive potassium (KATP) channels.

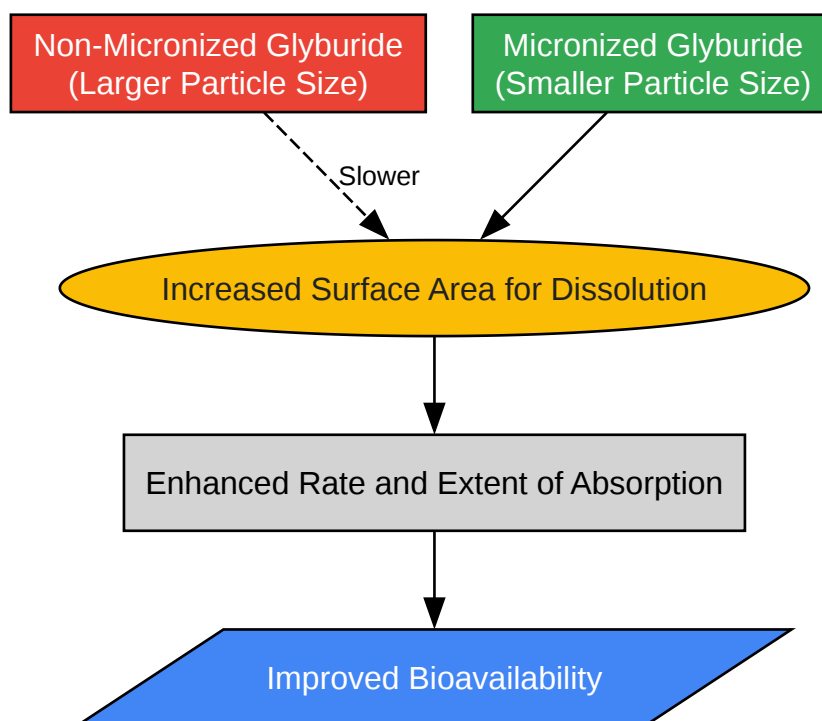


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Figure 2: Glyburide's Mechanism of Action

B. Micronization and Bioavailability

The micronization of glyburide is a key formulation strategy to improve its pharmacokinetic profile.



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Figure 3: Impact of Micronization on Bioavailability

V. Conclusion

The micronized glyburide in **Glucovance** exhibits a distinct pharmacokinetic profile compared to non-micronized formulations, characterized by enhanced bioavailability. The information and diagrams presented in this guide offer a detailed technical resource for professionals in the field of drug development and research, providing a solid foundation for understanding the clinical pharmacology of this important combination therapy. The provided experimental protocols can serve as a reference for designing future pharmacokinetic and bioequivalence studies.

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